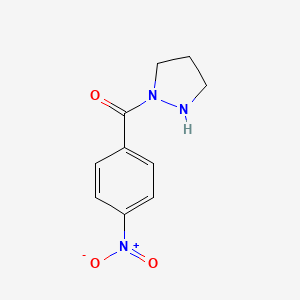

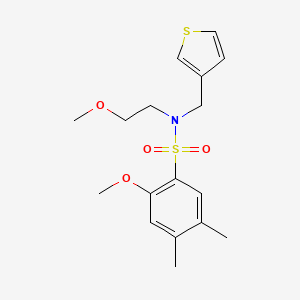

(4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone, commonly known as 4-NPP, is an organic compound used in a variety of scientific research applications. It is a yellow crystalline solid, with a molecular weight of 208.19 g/mol and a melting point of 175-176°C. 4-NPP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) discusses the microwave-assisted synthesis of novel pyrazoline derivatives, including those related to (4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone, for potential anti-inflammatory and antibacterial applications. The microwave method provided higher yields and environmental benefits over conventional synthesis methods. Compounds synthesized exhibited significant anti-inflammatory and antibacterial activities, with molecular docking studies supporting their potential as anti-inflammatory agents Ravula et al., 2016.

Regioselective Synthesis of Pyrazole Derivatives

Alizadeh et al. (2015) report a regioselective synthesis approach for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, showcasing the versatility of (4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone in synthesizing complex chemical structures through 1,3-dipolar cycloaddition reactions. This process underscores the compound's utility in creating diverse chemical entities for further pharmacological or material science research Alizadeh, Moafi, & Zhu, 2015.

Anticancer and Antitubercular Activities

Radhika et al. (2020) designed and synthesized pyrazoline incorporated isoxazole derivatives, demonstrating the compound's application in anticancer and antitubercular studies. Among the synthesized compounds, one exhibited potent activity against breast cancer cell lines MCF-7 and MDA-MB-231, and significant activity against tuberculosis strains, highlighting its potential in drug discovery and development Radhika et al., 2020.

Green Chemistry Applications

Doherty et al. (2022) explored the green chemistry synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, demonstrating an environmentally friendly approach to synthesizing acyl pyrazole derivatives. This study signifies the compound's role in promoting sustainable chemical synthesis practices Doherty et al., 2022.

Undergraduate Research and Education

Dintzner et al. (2012) incorporated the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, related to the compound , in an undergraduate laboratory project. This study not only demonstrates the compound's applicability in educational settings but also its versatility in synthesizing different chemical structures, fostering research skills among students Dintzner et al., 2012.

properties

IUPAC Name |

(4-nitrophenyl)-pyrazolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-10(12-7-1-6-11-12)8-2-4-9(5-3-8)13(15)16/h2-5,11H,1,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXFHCNNSTZXHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylbenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2688190.png)

![3-Methyl-N-[4-(2-oxoazetidin-1-yl)phenyl]benzotriazole-5-carboxamide](/img/structure/B2688192.png)

![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)

![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2688202.png)

![8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2688206.png)

![3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2688208.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2688209.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2688212.png)